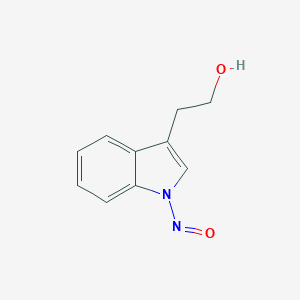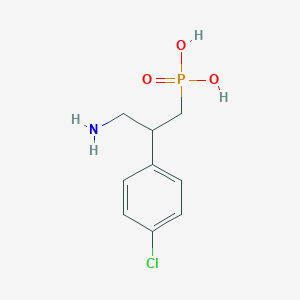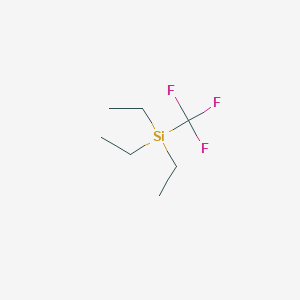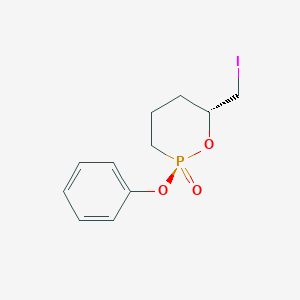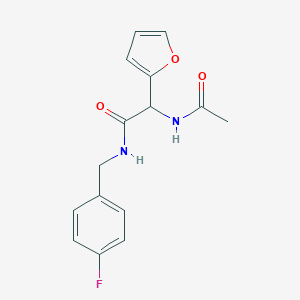
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as AF-2 and has been studied extensively for its unique properties.
Mécanisme D'action
The mechanism of action of AF-2 is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting the activity of COX enzymes, AF-2 reduces inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
AF-2 has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. AF-2 has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, AF-2 has been found to have antioxidant properties, which may help to protect cells from damage.
Avantages Et Limitations Des Expériences En Laboratoire
AF-2 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields with high purity. AF-2 is also relatively inexpensive compared to other compounds with similar properties. However, there are limitations to the use of AF-2 in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, AF-2 has not been extensively studied in humans, so its safety and efficacy in humans are not well understood.
Orientations Futures
There are many potential future directions for research on AF-2. One area of research could focus on developing new synthesis methods for AF-2 that are more efficient and cost-effective. Another area of research could focus on understanding the mechanism of action of AF-2 in more detail. This could involve studying the interaction of AF-2 with COX enzymes and other molecular targets. Additionally, future research could focus on exploring the potential therapeutic applications of AF-2 in more detail, particularly in the treatment of cancer. Finally, future research could focus on developing new derivatives of AF-2 with improved properties for use in lab experiments and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of AF-2 involves the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid, followed by the addition of N-acetyl-2-aminoethanol. The resulting product is AF-2, which is a white crystalline solid. This synthesis method has been optimized to produce high yields of AF-2 with high purity.
Applications De Recherche Scientifique
AF-2 has been studied extensively for its potential applications in various fields of science. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. AF-2 has also been studied for its potential use in treating cancer, as it has been found to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
124421-36-9 |
|---|---|
Nom du produit |
alpha-Acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide |
Formule moléculaire |
C15H15FN2O3 |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
2-acetamido-N-[(4-fluorophenyl)methyl]-2-(furan-2-yl)acetamide |
InChI |
InChI=1S/C15H15FN2O3/c1-10(19)18-14(13-3-2-8-21-13)15(20)17-9-11-4-6-12(16)7-5-11/h2-8,14H,9H2,1H3,(H,17,20)(H,18,19) |
Clé InChI |
LODZQBZYDDLTON-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
SMILES canonique |
CC(=O)NC(C1=CC=CO1)C(=O)NCC2=CC=C(C=C2)F |
Synonymes |
AcNH-FBFA alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide alpha-acetamido-N-(4-fluorobenzyl)-alpha-(furan-2-yl)acetamide, (R-)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



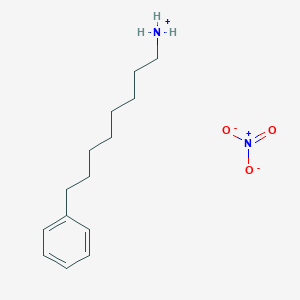
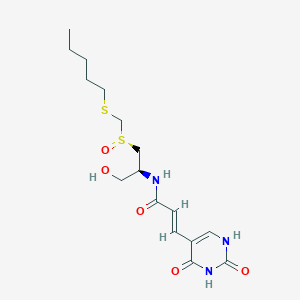
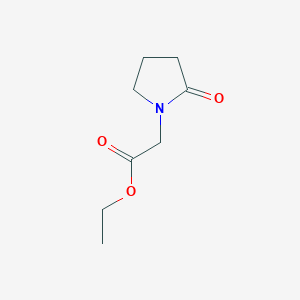
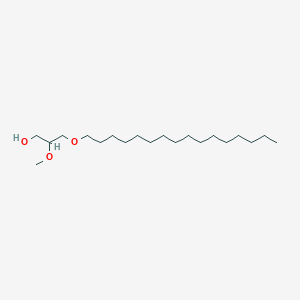
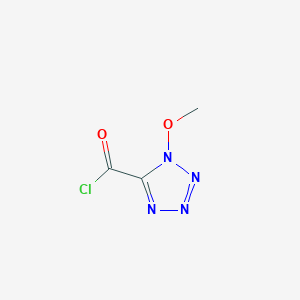
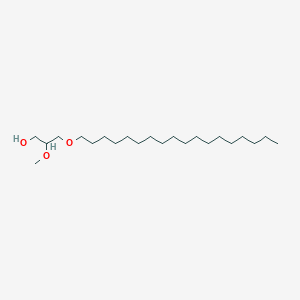
![Dimethyl 5-methyl-2,3-dihydropyrrolo[2,1-b][1,3]thiazole-6,7-dicarboxylate](/img/structure/B54415.png)
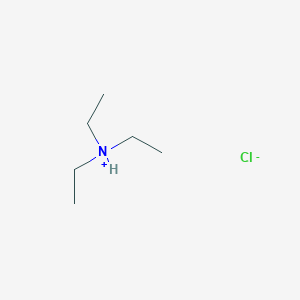
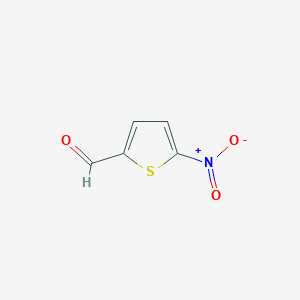
![(R)-Spiro[1,3-dioxolane-2,1'(2'H)-naphthalen]-6'(5'H)-one, 3',7',8',8'A-tetrahydro-8'A-methyl-](/img/structure/B54429.png)
